molecular formula C10H12O2 B123401 Hinokitiol CAS No. 499-44-5

Hinokitiol

Cat. No. B123401
CAS RN: 499-44-5
M. Wt: 164.20 g/mol
InChI Key: FUWUEFKEXZQKKA-UHFFFAOYSA-N
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Description

Hinokitiol is a natural monoterpene found in the essential oil of various species of the Cupressaceae family, especially in the Japanese cypress (Chamaecyparis obtusa). It has been used in traditional Japanese medicine for centuries, and is increasingly being studied for its potential medicinal properties. This compound has been shown to have a range of beneficial effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. In addition, it has been found to have potential applications in cancer, cardiovascular disease, and neurodegenerative diseases.

Scientific Research Applications

  • Thrombosis and Platelet Activation Hinokitiol has been identified as a potent agent in inhibiting platelet activation, crucial in atherothrombotic processes. It particularly inhibits collagen-induced aggregation in human platelets and shows promise as a therapeutic agent for thromboembolic disorders (Lin et al., 2013).

  • Cancer Research Studies have shown this compound's effectiveness in inducing ROS-mediated apoptosis and cell-cycle arrest in endometrial cancer cell lines. Its anti-proliferative effects are attributed to the inhibition of cyclin D1 and CDK4 expression and activation of tumor suppressor protein p53 (Chen et al., 2021). This compound also demonstrates anti-tumor properties in prostate carcinoma cell lines by disrupting androgen receptor signaling (Liu & Yamauchi, 2006).

  • Antimicrobial Activity this compound exhibits strong antibacterial activity against both antibiotic-resistant and susceptible pathogenic bacteria predominant in the oral cavity and upper airways (Domon et al., 2019).

  • Cardioprotective Effects Research suggests this compound's potential as a therapeutic agent in myocardial ischemia reperfusion injury. It inhibits GSK3β-mediated autophagy, providing cardioprotection from oxidative damage (Xiao et al., 2022).

  • Neuroprotective Properties this compound demonstrates neuroprotective effects against thromboembolic stroke, by inhibiting inflammatory responses and apoptosis, thus reducing cerebral ischemia and improving neurobehavioral deficits (Jayakumar et al., 2013).

  • Dermatological Applications In dermatology, this compound has been found to suppress TNF-alpha production in macrophages, which is critical in skin inflammation and hair follicle apoptosis, suggesting potential applications in treating hair loss and related conditions (Byeon et al., 2008).

  • Treatment of Hyperpigmentation this compound has shown effectiveness in inhibiting melanogenesis through the AKT/mTOR signaling pathway, indicating its potential use in therapies for hyperpigmentation (Tsao et al., 2016).

Mechanism of Action

Target of Action

Hinokitiol, a natural bioactive compound found in several aromatic and medicinal plants, has been identified to target heparanase , an endoglycosidase that participates in the degradation of the extracellular matrix . This leads to cell migration and invasion . It also targets SIRT1 and NOX4 .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. It can block cell transformation at different levels by acting on the cell cycle, apoptosis, and autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . It also restores or reduces cell iron .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks signaling pathways generated by EGFR, such as DNA damage, autophagy, phase cell cycle arrest, and paraptosis . It also induces intrinsic apoptosis via the increase in ROS production and protein Bax expression .

Result of Action

This compound has various molecular and cellular effects. It significantly reduces the viability of cancer cells in a dose-dependent manner . It enhances apoptosis by increasing the levels of cleaved poly-ADP-ribose polymerase (PARP) and phospho-p53 . It also induces dysfunction in autophagy through the upregulation of LC3B and p62 protein expression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to selectively enhance the antibacterial activity of tetracyclines against Staphylococcus aureus . The mode of action of this compound is suggested to be related to its potent metal-chelating capacity, which induces the production of reactive oxygen species and inhibits respiratory chain function dependent on iron-containing enzymes .

Safety and Hazards

Hinokitiol is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product . After handling, it is recommended to wash thoroughly . If swallowed, it is advised to rinse mouth and get medical help .

Future Directions

Hinokitiol has been recognized for its potential as a pharmaceutical, especially for inhibiting the bacterium Chlamydia trachomatis . More recently, it has been found to restore cell functionality by restoring or reducing cell iron . This suggests that this compound could have significant medical uses in the future .

Biochemical Analysis

Biochemical Properties

Hinokitiol has been tested and explored for its different biological properties . It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways .

Cellular Effects

This compound exhibits various pharmacological properties, including anticancer mechanisms . It influences cell function by blocking cell transformation at different levels, including the cell cycle, apoptosis, and autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting gene expression and dysregulating cellular signaling pathways . It can block cell transformation at different levels, thus exerting its anticancer effects .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits long-term effects on cellular function, particularly in its role as an anticancer agent .

Dosage Effects in Animal Models

It has been observed that this compound exhibits pharmacological properties, including anticancer effects .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interaction with different enzymes and cofactors . It has been observed to have effects on metabolic flux and metabolite levels .

Transport and Distribution

It has been observed that this compound interacts with various biomolecules, which may influence its localization or accumulation .

Subcellular Localization

It has been observed that this compound interacts with various biomolecules, which may direct it to specific compartments or organelles .

properties

IUPAC Name

2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWUEFKEXZQKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Record name hinokitiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hinokitiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043911
Record name beta-Thujaplicin
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
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Boiling Point

140.00 °C. @ 10.00 mm Hg
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
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Solubility

1.2 mg/mL at 25 °C
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
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CAS RN

499-44-5
Record name Hinokitiol
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Record name beta-Thujaplicin
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Record name hinokitiol
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Record name 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-
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Record name beta-Thujaplicin
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Record name 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one
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Record name .BETA.-THUJAPLICIN
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Record name beta-Thujaplicin
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URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52 - 52.5 °C
Record name beta-Thujaplicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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